molecular formula C13H16O2 B1602935 4-(3-Methoxyphenyl)cyclohexanone CAS No. 40503-91-1

4-(3-Methoxyphenyl)cyclohexanone

Cat. No.: B1602935
CAS No.: 40503-91-1
M. Wt: 204.26 g/mol
InChI Key: DWBASXJXOOJROY-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)cyclohexanone is a substituted cyclohexanone derivative featuring a 3-methoxyphenyl group attached to the cyclohexanone ring. Structurally, it combines the cyclic ketone framework of cyclohexanone with a methoxy-substituted aromatic ring. While its exact pharmacological profile is less documented compared to analogs like MXE, its structural features make it a candidate for exploring structure-activity relationships (SAR) in ketamine-like compounds.

Properties

CAS No.

40503-91-1

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

4-(3-methoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C13H16O2/c1-15-13-4-2-3-11(9-13)10-5-7-12(14)8-6-10/h2-4,9-10H,5-8H2,1H3

InChI Key

DWBASXJXOOJROY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2CCC(=O)CC2

Canonical SMILES

COC1=CC=CC(=C1)C2CCC(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(3-Methoxyphenyl)cyclohexanone and related cyclohexanone derivatives:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Activities References
This compound 3-Methoxyphenyl at C4 of cyclohexanone 204.26 Not listed Intermediate for MXE synthesis; potential NMDA receptor ligand (inferred)
Methoxetamine (MXE) 3-Methoxyphenyl + ethylamino at C2 247.34 1234603-71-9 High-affinity NMDA antagonist; controlled substance
4-(3,4,5-Trimethoxyphenyl)cyclohexanone 3,4,5-Trimethoxyphenyl at C4 250.29 178363-78-5 Increased polarity due to multiple methoxy groups; no reported bioactivity
4-Heptylcyclohexanone Heptyl chain at C4 196.33 16618-75-0 Flammable liquid; irritant (skin/eye contact)
3-(4-Acetylphenyl)cyclohexanone 4-Acetylphenyl at C3 216.28 125530-11-2 Higher molecular weight; limited safety data

Structural and Functional Analysis

Substituent Position and Bioactivity The 3-methoxyphenyl group in this compound contrasts with the 3,4,5-trimethoxyphenyl group in CAS 178363-78-3. Methoxetamine (MXE) introduces an ethylamino group at C2, enabling hydrogen bonding and ionic interactions with NMDA receptors. This modification is critical for its psychoactivity, which is absent in the parent compound .

Physicochemical Properties 4-Heptylcyclohexanone (CAS 16618-75-0) has a hydrophobic heptyl chain, lowering water solubility compared to aryl-substituted analogs. This property correlates with its classification as a flammable irritant .

Enzymatic Interactions Cyclohexanone monooxygenase (CHMO) catalyzes the oxidation of cyclohexanone to ε-caprolactone. Bulky substituents like 3-methoxyphenyl may hinder enzyme access, altering reaction kinetics compared to unsubstituted cyclohexanone .

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